molecular formula C12H13N3O3S2 B2412110 Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate CAS No. 1206986-58-4

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate

Cat. No.: B2412110
CAS No.: 1206986-58-4
M. Wt: 311.37
InChI Key: UJHZSLDNZKXDFS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 4-methyl-2-(thiophen-2-ylcarbamoylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-3-18-10(16)9-7(2)13-12(20-9)15-11(17)14-8-5-4-6-19-8/h4-6H,3H2,1-2H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHZSLDNZKXDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains the most reliable method for constructing the thiazole ring. Ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via condensation of α-haloketones with thiourea derivatives. For example:

  • Reacting ethyl 3-chloro-2,4-dioxo-4-phenylbutanoate with thiourea in methanol under reflux yields the thiazole intermediate.
  • Chlorination of methyl 2,4-dioxo-4-phenylbutanoate with sulfuryl chloride produces a reactive α-chloro diketone, which undergoes cyclization with thiourea.

Key parameters:

  • Solvent : Methanol or ethanol for optimal solubility.
  • Temperature : Reflux conditions (70–80°C) to drive cyclization.
  • Yield : 70–85% after recrystallization.

Ureido Group Introduction

The ureido functionality at the thiazole’s 2-position is introduced via reaction between the primary amine and a thiophene-derived isocyanate.

Isocyanate Coupling

Thiophene-2-ylmethyl isocyanate reacts with ethyl 2-amino-4-methylthiazole-5-carboxylate to form the urea linkage:

  • Synthesis of thiophene-2-ylmethyl isocyanate :
    • Treat thiophene-2-ylmethyl amine with triphosgene in dry dichloromethane at 0°C.
    • Stoichiometry : 1:1 molar ratio of amine to triphosgene.
    • Yield : ~65% after distillation.
  • Urea formation :
    • Combine equimolar amounts of thiazole amine and isocyanate in anhydrous tetrahydrofuran (THF).
    • Stir under nitrogen at 25°C for 12–16 hours.
    • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key advantages :

  • High regioselectivity due to the nucleophilic thiazole amine.
  • Minimal side products when using anhydrous conditions.

Alternative Ureation Strategies

Carbodiimide-Mediated Coupling

For laboratories avoiding isocyanates, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate urea synthesis:

  • Activation : Treat thiophene-2-ylmethyl amine with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Coupling : Add the activated amine to the thiazole’s 2-amino group.
  • Yield : 60–70%, with shorter reaction times (4–6 hours).

Limitations :

  • Requires strict pH control to prevent ester hydrolysis.
  • Higher cost compared to isocyanate routes.

Optimization and Characterization

Reaction Monitoring

  • Thin-layer chromatography (TLC) : Use ethyl acetate/hexane (3:7) to track urea formation.
  • High-performance liquid chromatography (HPLC) : Confirm >95% purity post-purification.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Thiophene protons: δ 6.85–7.25 ppm (multiplet).
    • Ureido NH: δ 8.10–8.30 ppm (broad singlet).
  • IR spectroscopy : Urea C=O stretch at ~1640 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Cost
Isocyanate coupling 75–85 ≥98 12–16 h Moderate
Carbodiimide coupling 60–70 ≥95 4–6 h High

Recommendation : Isocyanate coupling offers superior yield and purity for large-scale synthesis, despite longer reaction times.

Challenges and Mitigations

  • Ester group stability : The ethyl ester at position 5 may hydrolyze under basic conditions. Mitigate by maintaining neutral pH during urea formation.
  • Isocyanate handling : Use strict inert atmospheres to prevent moisture-induced decomposition.

Industrial Scalability

Pilot-scale production (100 g batches) employs:

  • Continuous flow reactors : For isocyanate synthesis to enhance safety.
  • Crystallization optimization : Use ethanol/water mixtures to improve recovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate has been studied for several pharmacological properties:

  • Antimicrobial Activity :
    • Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains and fungi, often outperforming traditional antibiotics in specific contexts . this compound is no exception, showing promising results in inhibiting the growth of pathogenic microorganisms.
  • Anticancer Properties :
    • The compound has demonstrated potential in inhibiting cancer cell lines, showcasing its ability to induce apoptosis in malignant cells. Studies have shown that compounds within this class can target specific enzymes or receptors involved in cancer progression.
  • Antioxidant Activity :
    • This compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and may contribute to its anticancer effects.
  • Anti-inflammatory Effects :
    • The compound has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Activity :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents tailored to achieve the desired structure. The mechanisms of action are still under investigation but are believed to involve interactions with biological macromolecules such as proteins and nucleic acids .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating a promising avenue for further research in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylateMethyl substitution on thiazoleAntimicrobial properties
Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazoleBenzo[d]thiazole coreAntitumor activity
Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazoleMethoxyphenethyl groupAntimicrobial activity

The unique combination of the thiophene ring and thiazole structure in this compound may lead to distinct biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate is unique due to its specific combination of the thiophene and thiazole rings, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiophene moiety, which enhances its solubility and biological activity. The compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC12H12N2O2S2
Molecular Weight284.36 g/mol
Density1.282 g/cm³

1. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. Studies indicate that compounds within this class can outperform traditional antibiotics in certain contexts, making them valuable in the fight against resistant pathogens .

2. Anticancer Activity

Research has shown that thiazole derivatives exhibit anticancer properties by inhibiting the proliferation of cancer cells. This compound has been tested against several cancer cell lines, revealing its potential to induce apoptosis and inhibit tumor growth .

3. Antioxidant Activity

The compound's antioxidant properties help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have indicated that this compound can scavenge free radicals effectively .

4. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .

5. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of thiazole derivatives, including this compound, suggesting their role in protecting neuronal cells from damage and promoting recovery in neurodegenerative conditions .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in disease pathways. For instance, it may inhibit certain kinases or transcription factors that play critical roles in cell proliferation and survival .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : In a study involving various bacterial strains, the compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used for comparison.
  • Cancer Cell Line Testing : In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines, with IC50 values indicating potent anticancer activity.

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, thiazole-5-carboxylate derivatives are synthesized via cyclization of thiourea intermediates with α-haloketones or α-bromoesters under basic conditions . Ethanol is a common solvent, and catalysts like LiCl are used to enhance yields (e.g., 64–74% yields in similar thiazole syntheses). Optimization involves controlling temperature (reflux at ~80°C), reaction time (2–48 hours), and stoichiometric ratios of reagents like aryl isothiocyanates . Purification often employs recrystallization from ethanol or DMF .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Structural confirmation relies on:

  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch in urea), and ~1250 cm⁻¹ (C-S bond in thiophene) .
  • ¹H-NMR : Signals for thiophene protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., ~350–400 Da for similar derivatives) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound’s solubility is influenced by its ester and urea groups. It is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability studies recommend storage at −20°C under inert atmospheres to prevent hydrolysis of the ester group . Degradation under acidic/basic conditions necessitates pH-controlled environments during biological assays .

Q. How can researchers validate the purity of this compound prior to biological testing?

Purity is assessed via:

  • HPLC : Using reverse-phase C18 columns with UV detection at 254 nm. A purity threshold of ≥95% is typical .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase, visualized under UV light .
  • Melting point analysis : Sharp melting ranges (e.g., 269–280°C for structurally related thiazoles) indicate homogeneity .

Q. What are the standard protocols for synthesizing the thiophene-2-yl urea moiety in this compound?

The urea group is introduced via reaction of an amine-functionalized thiazole with thiophene-2-isocyanate. Conditions involve refluxing in dry THF or DCM with catalytic triethylamine, followed by precipitation in ice-cold water . Yield optimization requires stoichiometric control and moisture-free environments .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of thiazole derivatives, and how can they be resolved?

Discrepancies arise from substituent effects and assay variability. For instance, some studies report potent anticancer activity for methyl-substituted thiazoles , while others note limited efficacy due to poor bioavailability . Resolution strategies include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing methyl with trifluoromethyl) to assess pharmacokinetic impacts .
  • Standardized assays : Using identical cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize inter-study variability .

Q. How do electronic and steric effects of substituents on the thiazole ring influence binding to therapeutic targets?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to enzymes like tyrosine kinases by increasing electrophilicity, while bulky groups (e.g., biphenyl) may sterically hinder access. Computational docking studies (e.g., AutoDock Vina) reveal that 4-methyl substitution optimizes hydrophobic interactions in enzyme pockets . Substituent polarity also affects solubility and membrane permeability, critical for in vivo efficacy .

Q. What computational methods are used to predict the binding affinity of this compound to therapeutic targets?

  • Molecular docking : Tools like Schrödinger Suite or MOE simulate interactions with targets (e.g., EGFR, VEGFR). Key parameters include Glide scores and binding free energies (ΔG) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical hydrogen bonds (e.g., urea NH with Asp1046 in EGFR) .
  • QSAR models : Leverage datasets of IC₅₀ values to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can researchers address low yields in the final cyclization step of thiazole synthesis?

Low yields (e.g., <50%) often stem from side reactions like premature urea hydrolysis. Mitigation strategies include:

  • Catalyst optimization : Using Pd(OAc)₂ or CuI to accelerate cyclization .
  • Microwave-assisted synthesis : Reducing reaction time from 24 hours to 30 minutes at 120°C .
  • Protecting groups : Temporarily shielding reactive amines with Boc groups during intermediate steps .

Q. What are the mechanistic implications of this compound’s activity in kinase inhibition assays?

Kinase inhibition is hypothesized to involve competitive binding at the ATP pocket. For example, the thiophene-urea moiety mimics adenine’s hydrogen-bonding pattern, while the thiazole ring occupies hydrophobic regions. Enzymatic assays (e.g., ADP-Glo™) show IC₅₀ values of 0.5–5 µM for related compounds, with dose-dependent reductions in phosphorylation levels . Counter-screening against non-target kinases (e.g., PKA) confirms selectivity .

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